molecular formula C19H27N3O6S2 B12621277 C19H27N3O6S2

C19H27N3O6S2

Cat. No.: B12621277
M. Wt: 457.6 g/mol
InChI Key: XPCLHLAYPMAYTR-KRWDZBQOSA-N
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Description

The compound with the molecular formula C19H27N3O6S2 Dofetilide N-oxide . It is a metabolite of the antiarrhythmic agent dofetilide, which is used to treat irregular heartbeats. This compound is significant in the field of medicinal chemistry due to its role in prolonging the intracellular action potential duration in cardiac tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dofetilide N-oxide can be synthesized through the oxidation of dofetilide. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of Dofetilide N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dofetilide N-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dofetilide N-oxide has several applications in scientific research:

Mechanism of Action

Dofetilide N-oxide exerts its effects by interacting with cardiac ion channels, particularly the potassium channels. It prolongs the action potential duration by inhibiting the rapid component of the delayed rectifier potassium current (I_Kr). This action helps to stabilize the cardiac rhythm and prevent arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dofetilide N-oxide is unique due to its specific interaction with cardiac ion channels and its role as a metabolite of dofetilide. Unlike other antiarrhythmics, it provides a distinct profile in terms of its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C19H27N3O6S2

Molecular Weight

457.6 g/mol

IUPAC Name

(2S)-2-[[1-(4-acetamidophenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H27N3O6S2/c1-13(23)20-15-3-5-16(6-4-15)30(27,28)22-10-7-14(8-11-22)18(24)21-17(19(25)26)9-12-29-2/h3-6,14,17H,7-12H2,1-2H3,(H,20,23)(H,21,24)(H,25,26)/t17-/m0/s1

InChI Key

XPCLHLAYPMAYTR-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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